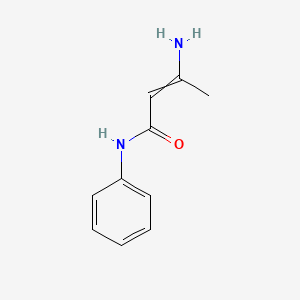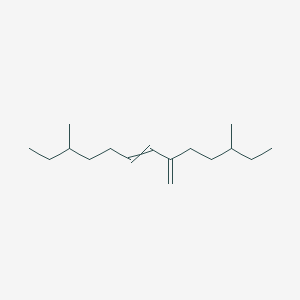
3,11-Dimethyl-8-methylidenetridec-6-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,11-Dimethyl-8-methylidenetridec-6-ene is an organic compound with the molecular formula C16H30 . It is a hydrocarbon that contains a total of 46 atoms, including 16 carbon atoms and 30 hydrogen atoms . This compound is characterized by its unique structure, which includes multiple methyl groups and a methylene group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dimethyl-8-methylidenetridec-6-ene can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3,11-Dimethyl-8-methylidenetridec-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of the compound by adding hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or alkenes.
科学研究应用
3,11-Dimethyl-8-methylidenetridec-6-ene has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3,11-Dimethyl-8-methylidenetridec-6-ene exerts its effects involves its interaction with molecular targets and pathways. The specific details of these mechanisms are complex and may vary depending on the context of its use. Generally, the compound may interact with enzymes, receptors, or other biomolecules to produce its effects.
相似化合物的比较
Similar Compounds
Uniqueness
3,11-Dimethyl-8-methylidenetridec-6-ene is unique due to its specific structure, which includes multiple methyl groups and a methylene group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
属性
CAS 编号 |
61064-00-4 |
|---|---|
分子式 |
C16H30 |
分子量 |
222.41 g/mol |
IUPAC 名称 |
3,11-dimethyl-8-methylidenetridec-6-ene |
InChI |
InChI=1S/C16H30/c1-6-14(3)10-8-9-11-16(5)13-12-15(4)7-2/h9,11,14-15H,5-8,10,12-13H2,1-4H3 |
InChI 键 |
WRFGTAXGYRRUJL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCC=CC(=C)CCC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


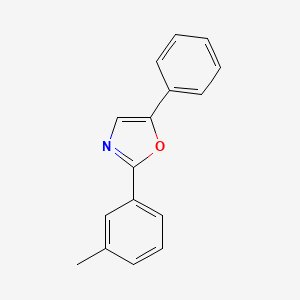
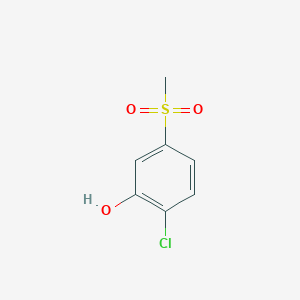
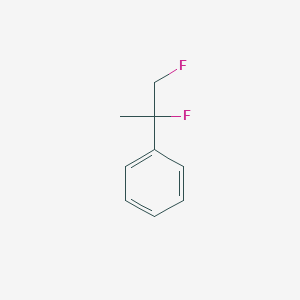
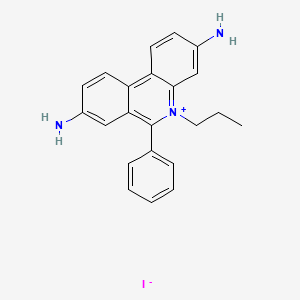
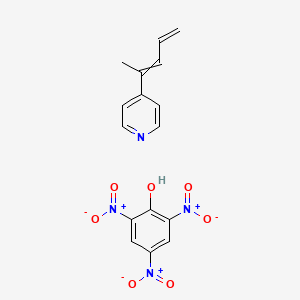
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
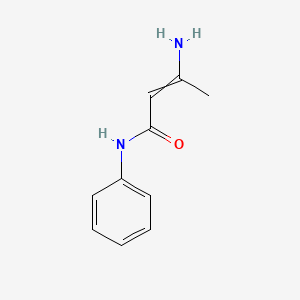
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
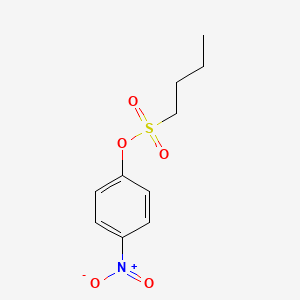

![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
